

Technical Guide: Physicochemical Properties of 2,6-Dichloro-N-methylpyridin-4-amine

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Compound of Interest

Compound Name: 2,6-Dichloro-N-methylpyridin-4-amine

Cat. No.: B179702

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-N-methylpyridin-4-amine is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its reactive amine and halogen groups make it a versatile building block for further chemical modifications. A thorough understanding of its physical properties is crucial for its handling, reaction optimization, and potential application in drug design and development. This guide provides a summary of the known physical properties and outlines general experimental protocols for their determination.

Core Physical Properties

Quantitative data for **2,6-Dichloro-N-methylpyridin-4-amine** is summarized in the table below. It is important to note that while the molecular weight and formula are well-defined, specific experimental values for properties like melting point, boiling point, and pKa are not readily available in the public domain, reflecting its status as a chemical intermediate.

Property	Value	Source
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	
Molecular Weight	177.03 g/mol	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available for the specific compound. A related compound, 2,6-Dichloro-4-methylpyridine, is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, chloroform, and acetone.	
pKa	Data not available	

Experimental Protocols

Due to the lack of specific published experimental data for **2,6-Dichloro-N-methylpyridin-4-amine**, this section provides detailed, generalized methodologies for determining the key physical properties of a solid organic compound of this nature.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Boiling Point Determination

For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method

- Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus. The setup includes a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.
- Heating: The flask is heated gently in a heating mantle or an oil bath.
- Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development, affecting absorption and formulation.

Methodology: Equilibrium Solubility Method

- Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- Equilibration: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

- Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The determined concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine-containing compound like **2,6-Dichloro-N-methylpyridin-4-amine**, the pKa of its conjugate acid is determined.

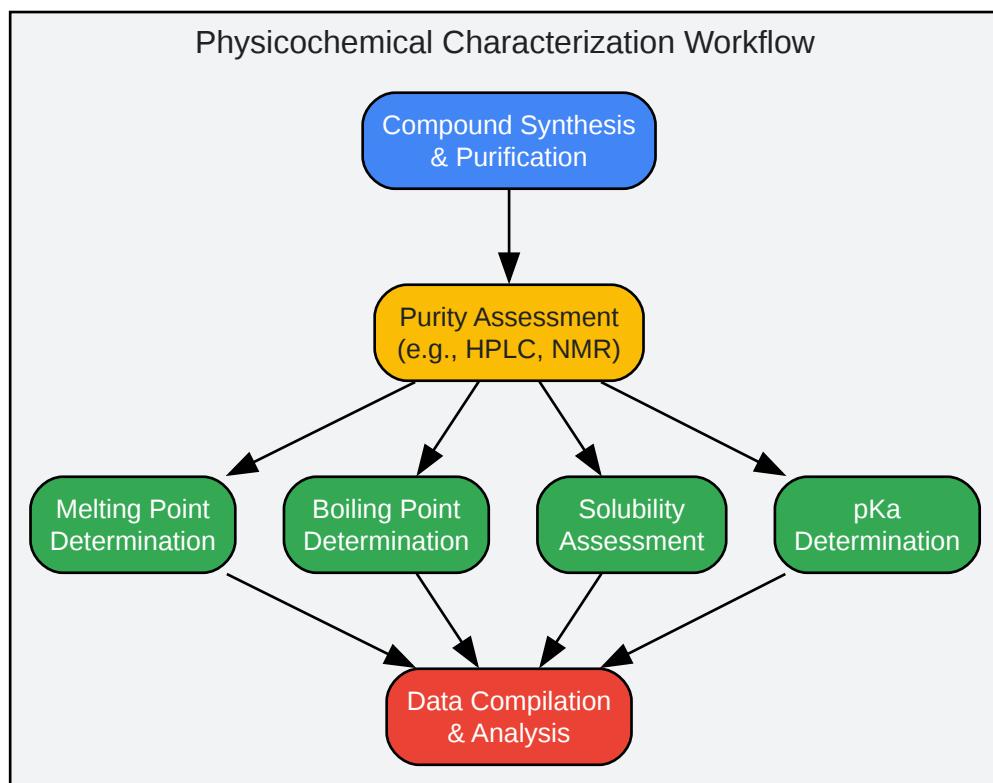
Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This can be identified as the inflection point on the titration curve.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the key physical properties of a novel chemical entity.



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Workflow for Physicochemical Characterization.

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